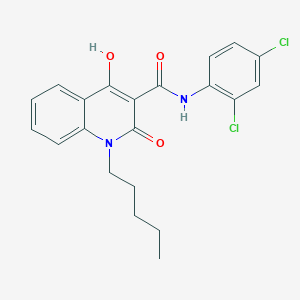![molecular formula C16H11BrN2OS B11989562 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)
2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol: is an organic compound with the molecular formula C13H10BrNO It is a derivative of phenol and thiazole, characterized by the presence of a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol typically involves the condensation reaction between 4-(4-bromophenyl)-1,3-thiazol-2-amine and salicylaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of other heterocyclic compounds.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Studied for its potential use in drug development, particularly as an antimicrobial agent.
Industry:
- Potential applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol involves its interaction with biological targets, such as enzymes or receptors. The bromophenyl and thiazole groups are key to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
- 2-[(E)-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- 2-[(E)-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- 2-[(E)-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
Comparison:
- The presence of different substituents (bromine, fluorine, chlorine, methyl) on the phenyl ring can significantly affect the compound’s reactivity, binding affinity, and biological activity.
- The bromine substituent in 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol provides unique electronic and steric properties, making it distinct from its analogs.
Properties
Molecular Formula |
C16H11BrN2OS |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[(E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-7-5-11(6-8-13)14-10-21-16(19-14)18-9-12-3-1-2-4-15(12)20/h1-10,20H/b18-9+ |
InChI Key |
WTVUGTOEOUDPLZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11989480.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989497.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)

![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)




